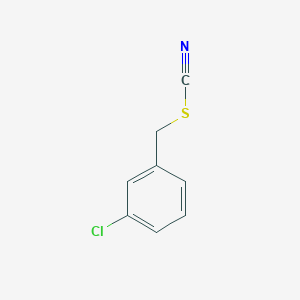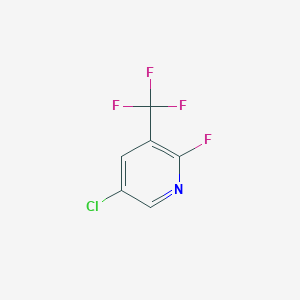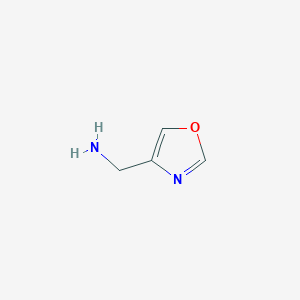
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
描述
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the chlorination of 3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process that includes nitration, sulfonation, and chlorination reactions. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 2,6-dichloro-3-aminobenzene-1-sulfonyl chloride.
Oxidation: The major product is 2,6-dichloro-3-nitrobenzenesulfonic acid.
科学研究应用
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for research purposes.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents.
2,4-Dichloro-1-nitrobenzene: Similar in having chlorine and nitro groups but lacks the sulfonyl chloride group.
Uniqueness: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQWMSLMFLCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634248 | |
| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-53-5 | |
| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














